N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine
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Overview
Description
N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a furan ring, a piperazine moiety, and a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine typically involves a multi-step process. One common method includes the condensation of a furan-2-ylmethylamine with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then reacted with a triazolopyrimidine derivative under controlled conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2-carboxylic acid derivatives, while reduction can produce various amines or alcohols .
Scientific Research Applications
N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase enzymes involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazolopyrimidine core but differ in their substituents.
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds have a quinoxaline ring instead of a pyrimidine ring.
Uniqueness
N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine is unique due to its specific combination of a furan ring, a piperazine moiety, and a triazolopyrimidine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H21N7O |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine |
InChI |
InChI=1S/C20H21N7O/c1-2-17(28-11-1)12-22-20-23-13-18(19-25-24-14-27(19)20)15-3-5-16(6-4-15)26-9-7-21-8-10-26/h1-6,11,13-14,21H,7-10,12H2,(H,22,23) |
InChI Key |
XBGIPIPLHCLDMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=CN=C(N4C3=NN=C4)NCC5=CC=CO5 |
Origin of Product |
United States |
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